Product packaging for 3,3-Diethyloxolane-2,4-dione(Cat. No.:)

3,3-Diethyloxolane-2,4-dione

Cat. No.: B13207475
M. Wt: 156.18 g/mol
InChI Key: VZHOMRHAISFKEA-UHFFFAOYSA-N
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Description

3,3-Diethyloxolane-2,4-dione (CAS 2840-69-9) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol, this compound serves as a versatile small molecule scaffold in organic synthesis . The structure features a oxolane (tetrahydrofuran) core substituted with two carbonyl groups at the 2 and 4 positions, making it a diketo derivative. The 3-position is further modified with two ethyl groups, which influences the compound's steric and electronic properties. Compounds with the 1,3-dioxolane structure are recognized as important motifs for the construction of numerous pharmacologically active molecules, including those with antiviral, antifungal, and anti-HIV activities . As such, this compound is a valuable building block for medicinal chemistry research and the development of new synthetic methodologies. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B13207475 3,3-Diethyloxolane-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3,3-diethyloxolane-2,4-dione

InChI

InChI=1S/C8H12O3/c1-3-8(4-2)6(9)5-11-7(8)10/h3-5H2,1-2H3

InChI Key

VZHOMRHAISFKEA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)COC1=O)CC

Origin of Product

United States

Synthetic Methodologies for 3,3 Diethyloxolane 2,4 Dione and Its Analogs

Historical Development of Cyclic Anhydride (B1165640) and Dione (B5365651) Synthesis Approaches

The foundational approaches to cyclic anhydride and dione synthesis have historically relied on intramolecular cyclization reactions. Early methods often involved the dehydration of dicarboxylic acids at elevated temperatures or the use of dehydrating agents. For the synthesis of succinic anhydrides and related diones, the intramolecular cyclization of substituted succinic acid derivatives has been a long-standing strategy.

A cornerstone in the synthesis of related heterocyclic systems containing a 1,3-dicarbonyl moiety is the cyclocondensation of malonic acid derivatives with dinucleophiles. nih.gov The classical synthesis of barbituric acids from malonates and urea (B33335) exemplifies this type of reaction, which has been a staple in organic synthesis for over a century. nih.gov These early methods, while effective, often required harsh conditions and offered limited control over selectivity, particularly when complex substitution patterns were desired. The development of more reactive malonic acid derivatives, such as malonyl dichlorides and bis(2,4,6-trichlorophenyl) malonates, allowed for reactions under milder conditions, expanding the scope to more sensitive substrates. nih.gov

Modern Synthetic Routes to Oxolane-2,4-dione Ring Systems

Modern synthetic chemistry has introduced a variety of sophisticated methods for constructing the oxolane-2,4-dione ring system, offering greater efficiency, selectivity, and functional group tolerance compared to historical approaches.

Strategies for Carbonyl Group Introduction and Cyclization

The construction of the oxolane-2,4-dione core, a type of tetronic acid, often involves the cyclization of a γ-halogenated or γ-oxygenated β-ketoester. csic.es This strategy remains a widely used and effective method for creating the heterocyclic ring. A prominent approach is the Dieckmann cyclization of appropriately substituted acetoacetate (B1235776) intermediates. For instance, 3-acyl-5-substituted tetronic acids can be synthesized via a base-promoted Dieckmann cyclization of glycolyl acetoacetate precursors. csic.es

A powerful one-pot synthesis for 5-substituted tetronic acids utilizes a domino reaction of methyl propiolate and aldehydes to construct a 1,3-dioxolane (B20135) intermediate, which then undergoes an acid-catalyzed trans-acetalization-lactonization to form the tetronic acid ring. scispace.com This method highlights the efficiency of modern tandem reactions in building molecular complexity from simple starting materials.

For the specific class of 3,3-dialkyloxolane-2,4-diones, a key strategy involves the acylation of a dialkylmalonate. A relevant patented process describes the synthesis of ethyl 2,4-dioxooxolane-3-carboxylate, a closely related structure. This is achieved by reacting diethyl malonate with chloroacetyl chloride in the presence of a base like sodium methoxide (B1231860), followed by cyclization. google.com This suggests a plausible route to 3,3-diethyloxolane-2,4-dione could involve the reaction of diethyl diethylmalonate with a suitable C2 electrophile that can facilitate subsequent cyclization to form the oxolane ring.

Another modern approach involves the catalytic gas-phase cyclization of α-hydroxy esters. For example, methyl glycolate (B3277807) can be catalytically cyclized to glycolide (B1360168) (a cyclic di-ester) over supported TiO2 catalysts. kuleuven.be While this produces a six-membered ring, the underlying principle of intramolecular transesterification of an α-hydroxy ester is relevant to the formation of five-membered lactones like oxolane-2,4-dione from a suitable α-hydroxy-γ-ketoester precursor.

Stereocontrolled Synthesis of Substituted Oxolane-2,4-diones

Achieving stereocontrol in the synthesis of substituted oxolane-2,4-diones is crucial, particularly for applications in natural product synthesis and medicinal chemistry. Many modern strategies focus on establishing chirality in the acyclic precursors, which is then transferred to the final cyclic product.

One effective method involves using chiral building blocks. For example, the synthesis of chiral 3-acyl-5-substituted tetronic acids has been achieved starting from enantiomerically pure (S)-glyceric acid and (S)-lactic acid. csic.es Similarly, chiral β-C-lithiated acrylates have been employed as C3 building blocks for the stereoselective synthesis of 3,5-disubstituted tetronic acids. csic.es

Organocatalysis has also emerged as a powerful tool for the stereocontrolled synthesis of tetronic acid derivatives. For instance, the organocatalyzed Michael addition of tetronic acid to nitroalkenes has been used to create complex chiral structures. researchgate.net These reactions often proceed with high enantioselectivity, providing access to enantiomerically enriched products.

While specific examples for the stereocontrolled synthesis of this compound are not prevalent in the literature, the principles established for related analogs are directly applicable. A synthetic strategy would likely involve the use of a chiral auxiliary on the malonate precursor or the development of a catalytic asymmetric method for the cyclization step.

Chemo- and Regioselective Transformations in Precursor Synthesis

The synthesis of precursors for oxolane-2,4-diones often requires precise chemo- and regioselective transformations to install the necessary functional groups in the correct positions. For instance, in the synthesis of 5-substituted tetronic acids from 1,3-dioxolane intermediates, the acid-catalyzed trans-acetalization must be carefully controlled to favor the desired lactonization over the formation of dilactone byproducts. scispace.com

The alkylation of dicarbonyl compounds is a key step where selectivity is crucial. The preparation of 3-methylpentane-2,4-dione from pentane-2,4-dione and methyl iodide can lead to the formation of the dialkylated product, 3,3-dimethylpentane-2,4-dione. orgsyn.org Controlling the reaction conditions, such as the reaction time, is essential to minimize this over-alkylation. orgsyn.org This is directly relevant to the synthesis of this compound, which would likely start from diethylmalonate and require sequential or direct diethylation. The chemoselective protection of one carbonyl group in a dicarbonyl precursor can also be a critical step to direct subsequent reactions to the desired position.

Catalyst Development in this compound Synthesis

While specific catalysts developed exclusively for this compound are not widely documented, the synthesis of the broader class of oxolane-2,4-diones and related heterocycles has benefited significantly from advances in catalysis.

In the synthesis of related piperidine (B6355638) derivatives, such as 3,3-diethylpiperidine-2,4-dione, various synthetic pathways often involve the catalyzed reaction of amines with diketones. solubilityofthings.com For the oxolane series, base catalysts like sodium methoxide or triethylamine (B128534) are commonly used to promote the cyclization of malonate derivatives. google.comrsc.org Polyphosphoric acid (PPA) is another effective cyclization agent for certain dicarboxylic acids to form cyclic ketones. ccsenet.org

Modern catalytic systems offer more sophisticated control. For example, palladium(II) acetate (B1210297) has been used to catalyze the cyclization of α-hydroxyphosphonates bearing an alkynyl function. mdpi.com Tin(II) has been shown to catalyze the tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) to afford 3-substituted azetidine-2,4-diones, showcasing the potential of Lewis acid catalysis in constructing dione heterocycles. rsc.org The gas-phase cyclization of methyl glycolate to glycolide is effectively catalyzed by supported titanium dioxide, demonstrating the utility of heterogeneous catalysts in related transformations. kuleuven.be

The development of catalysts for the specific synthesis of this compound would likely focus on Lewis acids or organocatalysts that can efficiently promote the key cyclization step from a diethylated precursor, potentially with stereocontrol.

Sustainable and Green Chemistry Approaches in Synthetic Protocol Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound and its analogs. Key goals include minimizing waste, using less hazardous reagents, and improving energy efficiency.

One strategy is the development of one-pot reactions, which reduce the number of work-up and purification steps, thereby saving solvents and energy. The one-pot synthesis of 5-substituted tetronic acids is a prime example of this approach. scispace.com Another green tactic is the use of aqueous media. For instance, the synthesis of thiazolidine-2,4-dione, a related heterocyclic core, can be achieved by refluxing monochloroacetic acid and thiourea (B124793) in water. nih.gov

The use of catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of reusable heterogeneous catalysts, such as the supported TiO2 for glycolide synthesis, aligns with green principles. kuleuven.be Furthermore, employing solvent-free reaction conditions, as demonstrated in the acid-promoted thioacetalization using a propane-1,3-dithiol equivalent, offers significant environmental benefits by eliminating solvent waste. organic-chemistry.org

For the synthesis of this compound, a green approach would favor a catalytic, one-pot procedure using non-toxic solvents (or no solvent) and starting from readily available, renewable materials if possible.

Reaction Mechanisms and Reactivity of 3,3 Diethyloxolane 2,4 Dione

Ring-Opening Reactions

The inherent strain in the oxolane ring, combined with the electrophilicity of the carbonyl carbons, makes the molecule susceptible to ring-opening reactions. These reactions typically proceed via nucleophilic attack on the ester carbonyl carbon (C4).

The fundamental reaction pathway for ring-opening involves nucleophilic acyl substitution at the ester carbonyl. fiveable.me A nucleophile (Nu⁻) attacks the electrophilic carbon of the ester group (C4), leading to the formation of a tetrahedral intermediate. fiveable.melibretexts.org This intermediate is unstable and collapses by cleaving the acyl-oxygen bond (C4-O1), resulting in the opening of the ring. The final product is a functionalized derivative of 2,2-diethyl-3-oxobutanoic acid.

Common nucleophiles that can initiate this ring-opening include:

Water (Hydrolysis): In the presence of water, the ring opens to form 2,2-diethyl-3-oxobutanoic acid. This reaction can be catalyzed by acid or base. fiveable.me

Alcohols (Alcoholysis): Reaction with an alcohol yields an ester of 2,2-diethyl-3-oxobutanoic acid. libretexts.org

Amines (Aminolysis): Primary and secondary amines react to form the corresponding amides of 2,2-diethyl-3-oxobutanoic acid. libretexts.orgnih.gov

The general mechanism follows a nucleophilic addition-elimination pathway, where the ring's oxygen atom acts as part of the leaving group. fiveable.me

Catalysts are often employed to enhance the rate and selectivity of ring-opening reactions, particularly with weaker nucleophiles. nih.govnih.gov

Base Catalysis: A base can deprotonate a weak nucleophile, such as an alcohol or water, to generate a more potent nucleophile (e.g., alkoxide or hydroxide (B78521) ion). This stronger nucleophile can then more readily attack the ester carbonyl. nih.gov In some cases, the base may act as a general base catalyst, assisting in the removal of a proton from the nucleophile as it attacks the carbonyl. nih.gov

Acid Catalysis: Acid catalysts, including both Brønsted and Lewis acids, activate the dione (B5365651) towards nucleophilic attack. libretexts.org A Brønsted acid protonates one of the carbonyl oxygens (typically the more basic ketone oxygen), which enhances the electrophilicity of the carbonyl carbons. Lewis acids function by coordinating to a carbonyl oxygen, which also polarizes the C=O bond and makes the carbon more susceptible to attack. nih.gov Studies on cyclic anhydrides, which are structurally similar, show that catalysts like chiral amino alcohols or thiourea (B124793) derivatives can facilitate asymmetric ring-opening. nih.govnih.govacs.org

The table below summarizes catalytic approaches applicable to ring-opening reactions.

Table 1: Catalytic Approaches for Ring-Opening Reactions

Catalyst Type Mechanism of Action Expected Outcome
Base (e.g., OH⁻, RO⁻) Increases nucleophilicity of the attacking species. Facilitates ring-opening with weak nucleophiles like water and alcohols. nih.gov
Brønsted Acid (e.g., H₃O⁺) Protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org Allows weaker nucleophiles to react effectively.
Lewis Acid (e.g., ZnCl₂, Ti(OiPr)₄) Coordinates with a carbonyl oxygen, enhancing electrophilicity. nih.govclockss.org Increases reaction rate and can influence regioselectivity. clockss.org
Organocatalysts (e.g., Thiourea) Activates the anhydride (B1165640)/dione through hydrogen bonding. nih.govacs.org Can achieve high enantioselectivity in asymmetric reactions. nih.govacs.org

Regioselectivity in the ring-opening of 3,3-Diethyloxolane-2,4-dione is a critical consideration due to the two non-equivalent carbonyl groups.

Regioselectivity: For a true ring-opening to occur, the nucleophile must attack the ester carbonyl at the C4 position. While ketones are generally more reactive electrophiles than esters in simple addition reactions, the subsequent cleavage of the C-O bond to open the ring is unique to the ester (lactone) functionality. libretexts.org Reaction conditions can influence the site of attack. Under harsh conditions with strong, non-selective nucleophiles, a mixture of products from attack at both C2 and C4 might be observed. However, reactions aimed at ring-opening are designed to favor attack at C4. The choice of catalyst can direct the nucleophile to a specific carbonyl group. clockss.orgbeilstein-journals.org

Stereoselectivity: The C3 carbon of this compound is a non-chiral quaternary center. Therefore, ring-opening at C4 does not create a new stereocenter at C3. If a nucleophile were to add to the C2 ketone carbonyl, a new stereocenter would be formed at C2. In the absence of chiral catalysts or reagents, such an addition would typically result in a racemic mixture of enantiomers. libretexts.org Asymmetric ring-opening can be achieved using chiral catalysts that differentiate between the two enantiotopic faces of the carbonyl group, a principle well-established for similar substrates like cyclic anhydrides. nih.govacs.org

Carbonyl Group Reactivity and Functionalization

Beyond ring-opening, the two carbonyl groups of this compound possess their own characteristic reactivity.

Keto-enol tautomerism is a hallmark of 1,3-dicarbonyl compounds, which typically have acidic protons on the carbon atom situated between the two carbonyls (the α-carbon). libretexts.orgfiveable.memasterorganicchemistry.com This acidity allows for the formation of a resonance-stabilized enolate ion, which exists in equilibrium with its keto and enol tautomers. masterorganicchemistry.comlibretexts.org

However, in this compound, the α-carbon (C3) is a quaternary center and lacks any hydrogen atoms. Due to the absence of α-hydrogens, This compound cannot undergo keto-enol tautomerism by forming an enol or enolate at the C3 position . tcichemicals.com This structural feature renders it incapable of acting as a nucleophile in reactions that require the formation of an "active methylene" enolate, fundamentally distinguishing its reactivity from that of non-disubstituted 1,3-diones like acetylacetone. tcichemicals.comorientjchem.org

The inability to form an enolate at the C3 position prevents this compound from participating as the nucleophilic component in classic condensation reactions like the Aldol (B89426) or Claisen condensations. libretexts.orgvanderbilt.edu

Despite this, the compound can readily act as an electrophile at its two carbonyl centers. It can react with a variety of external nucleophiles, including pre-formed enolates, Grignard reagents, and organolithium compounds.

Reaction with Enolates (Crossed Aldol/Claisen Type): An enolate generated from another ketone, aldehyde, or ester can attack either the C2 (ketone) or C4 (ester) carbonyl of this compound. Given that ketones are generally more electrophilic than esters, the attack is more likely to occur at the C2 position, leading to an aldol-type addition product. libretexts.org

Reaction with Organometallics: Strong nucleophiles like Grignard reagents (R-MgX) will add to the carbonyl groups. The ketone at C2 is expected to be more reactive than the ester at C4. A single equivalent of a Grignard reagent would likely add to the C2 carbonyl to form a tertiary alcohol after workup. Attack at the C4 ester carbonyl could lead to ring-opening.

The expected outcomes of addition reactions are summarized below.

Table 2: Predicted Products of Addition Reactions

Reagent Carbonyl Target Reaction Type Expected Product (after workup)
Enolate (e.g., from Acetone) C2 (Ketone) Aldol Addition β-Hydroxy dicarbonyl adduct libretexts.orgvanderbilt.edu
Grignard Reagent (R-MgX) C2 (Ketone) Nucleophilic Addition Tertiary alcohol at C2
Grignard Reagent (R-MgX) C4 (Ester) Nucleophilic Acyl Substitution Ring-opened ketone
Hydride (e.g., NaBH₄) C2 (Ketone) Reduction Secondary alcohol at C2

Transformations Involving the Ether Linkage

The ether linkage within the oxolane ring of this compound is a key site for chemical transformations, primarily through cleavage reactions. The stability of ethers is generally high, but the cyclic nature of the oxolane and the presence of adjacent electron-withdrawing carbonyl groups can influence its reactivity. acs.org Ether cleavage reactions typically proceed via nucleophilic substitution and are often catalyzed by strong acids. acs.orgnih.gov Depending on the structure of the ether and the reaction conditions, the mechanism can be unimolecular (SN1) or bimolecular (SN2). acs.orgmdpi.com

Under acidic conditions, the first step is the protonation of the ether oxygen, which converts it into a better leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile can attack one of the adjacent carbon atoms. In the case of this compound, the two carbons bonded to the ether oxygen are the C5, which is a methylene (B1212753) group, and the C2, which is a carbonyl carbon.

Nucleophilic attack at the C5 position would follow a typical SN2 pathway if a strong nucleophile is present, leading to the opening of the ring. This pathway is common for primary and secondary ethers. mdpi.com The sterically less hindered C5 would be the preferred site of attack for a nucleophile. Alternatively, if a stable carbocation could be formed, an SN1 mechanism might be possible, but this is less likely for the carbons in the oxolane ring of this specific molecule. acs.org

The presence of the dione functionality introduces another layer of complexity. The carbonyl groups make the ring susceptible to nucleophilic attack, not just at the carbons adjacent to the ether oxygen, but also at the carbonyl carbons themselves. Hydrolysis, for instance, can be catalyzed by either acid or base. Base-catalyzed hydrolysis of esters is a well-understood process, and similar reactivity can be expected for the ester-like functionality within the dione structure. nih.gov

In the context of related cyclic compounds, such as oxazolidine-2,4-diones, computational studies using Density Functional Theory (DFT) have been employed to predict sites of nucleophilic and electrophilic attack by analyzing charge distribution and frontier molecular orbitals. Similar theoretical studies could provide valuable insights into the reactivity of this compound.

Studies on Reaction Kinetics and Thermodynamics

Detailed experimental kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, we can infer the expected kinetic and thermodynamic behavior by examining studies on analogous compounds and general chemical principles.

The kinetics of ether cleavage are generally slow at room temperature due to the stability of the C-O bond and the relatively low basicity of the ether oxygen. acs.org The reaction rate is significantly influenced by the concentration and strength of the acid catalyst, the nature of the nucleophile, and the temperature. nih.gov For acid-catalyzed hydrolysis of esters, the rate is proportional to the concentration of the ester and the hydronium ions. ajrconline.org A similar relationship would be expected for the acid-catalyzed ring-opening of this compound.

To illustrate the type of data that would be relevant for understanding the reactivity of this compound, the following hypothetical data tables are presented. These tables are based on typical values observed for the hydrolysis of esters and the ring-opening of lactones and should not be considered as experimental data for the specific compound .

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound at 298 K

[H₃O⁺] (mol/L)Initial Rate (mol/L·s)Rate Constant (k) (L/mol·s)
0.011.5 x 10⁻⁶1.5 x 10⁻⁴
0.057.5 x 10⁻⁶1.5 x 10⁻⁴
0.101.5 x 10⁻⁵1.5 x 10⁻⁴

This table illustrates the expected first-order dependence of the reaction rate on the concentration of the acid catalyst, assuming the concentration of this compound is kept constant.

Hypothetical Thermodynamic Parameters for the Ring-Opening of this compound

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 298 K
Acid-Catalyzed Hydrolysis-25+15-29.47

This table provides an example of the thermodynamic parameters that would characterize the ring-opening hydrolysis. A negative ΔG° would indicate a spontaneous reaction under standard conditions.

Computational chemistry offers a powerful tool for estimating such parameters in the absence of experimental data. DFT calculations, for example, can be used to model reaction pathways, determine activation energies, and calculate thermodynamic properties of reactants, transition states, and products. Such studies on this compound would be invaluable for a more quantitative understanding of its reactivity.

Stereochemical Aspects and Asymmetric Synthesis Potential

Conformational Analysis of the 3,3-Diethyloxolane Ring System

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of flux between various puckered conformations, most notably the envelope (E) and twist (T) forms. The substitution pattern on the ring significantly influences the energy landscape of these conformations, favoring those that minimize steric and torsional strain.

In the case of 3,3-Diethyloxolane-2,4-dione, the presence of two ethyl groups at the C3 position would introduce significant steric interactions. The molecule would be expected to adopt a conformation that positions these bulky groups in a pseudo-equatorial orientation to alleviate steric hindrance. Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in determining the preferred conformation and the energy barriers between different puckered forms.

Table 1: Theoretical Conformational Preferences of the this compound Ring

ConformationKey Dihedral Angles (Theoretical)Predicted Relative EnergyNotes
Envelope (E)C2-C3-C4-C5 ≈ 0°HigherPotential for steric clash between the ethyl groups and the carbonyl at C4.
Twist (T)C2-C3-C4-O ≈ 15-20°LowerLikely the more stable conformation, allowing for staggering of substituents.

Note: The data in this table is theoretical and requires experimental validation through techniques like X-ray crystallography or advanced NMR studies.

Enantioselective Methodologies for Chiral 2,4-Dione Derivatives

While this compound itself is achiral, the oxolane-2,4-dione scaffold is a precursor to a wide range of chiral molecules. The development of enantioselective methods to synthesize chiral derivatives is a significant area of research. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

For instance, the alkylation or aldol (B89426) reaction at the C5 position of a related oxolane-2,4-dione could be rendered enantioselective. A prochiral enolate formed at C5 could be selectively protonated or reacted with an electrophile under the influence of a chiral catalyst, leading to the formation of a stereocenter at this position.

Table 2: Potential Enantioselective Reactions for Derivatizing the Oxolane-2,4-dione Core

Reaction TypeChiral Catalyst/AuxiliaryPotential Chiral ProductExpected Enantiomeric Excess (ee)
Aldol CondensationChiral Lewis Acid / Proline Derivatives5-((R/S)-hydroxyalkyl)-3,3-diethyloxolane-2,4-dioneModerate to High
Michael AdditionChiral Organocatalyst (e.g., Cinchona alkaloid derivative)5-((R/S)-alkyl)-3,3-diethyloxolane-2,4-dioneModerate to High
Asymmetric ProtonationChiral Proton Source(R/S)-5-alkyloxolane-2,4-dioneVariable

Note: The expected enantiomeric excesses are based on results for analogous systems and would need to be experimentally determined for reactions involving this compound.

Diastereoselective Reactions Involving the 3,3-Diethyl Moiety

The 3,3-diethyl group, while not a chiral center, can exert significant steric influence on reactions occurring at adjacent positions, leading to diastereoselectivity. In reactions that generate a new stereocenter at C2 or C5, the bulky diethyl moiety can direct the approach of incoming reagents, favoring the formation of one diastereomer over the other.

For example, the reduction of the carbonyl group at C2 or C4, if it were to proceed through a prochiral intermediate, would likely be influenced by the steric bulk of the adjacent diethyl groups. The hydride would preferentially attack from the less hindered face of the molecule, resulting in a diastereomerically enriched product.

Resolution Techniques for Racemic Mixtures (if applicable)

Should a synthetic route to a chiral derivative of this compound result in a racemic mixture (an equal mixture of both enantiomers), resolution techniques would be necessary to separate them. Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. Subsequent removal of the resolving agent yields the pure enantiomers.

Alternatively, chiral chromatography, using a stationary phase that is itself chiral, can be employed to directly separate the enantiomers of a racemic mixture.

Computational and Theoretical Investigations of 3,3 Diethyloxolane 2,4 Dione

Quantum Chemical Characterization of Electronic Structure

There are no available studies that specifically characterize the electronic structure of 3,3-Diethyloxolane-2,4-dione using quantum chemical methods like Density Functional Theory (DFT). Such studies on other molecules often involve the calculation of key electronic parameters to evaluate molecular stability and reactivity. chemsrc.com Typically, this would include determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to calculate the HOMO-LUMO gap, which is a critical indicator of electronic excitability and kinetic stability.

For context, computational studies on other dione (B5365651) derivatives, such as 1,3-oxazine-4,6-diones and various thiazolidine-2,4-diones, have successfully employed DFT methods (e.g., at the B3LYP/6-311++G** or B3LYP/6-31+G(d,p) level of theory) to optimize molecular geometries and calculate electronic properties. researchgate.netbiointerfaceresearch.com However, these specific calculations and the resulting data for this compound have not been published.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies elucidating the reaction mechanisms involving this compound could be identified. Computational modeling is a powerful tool for investigating reaction pathways, identifying transition states, and calculating activation energies, providing molecular-level insights that complement experimental work. nih.gov For instance, research on other heterocyclic systems has used DFT to model reaction pathways, such as tautomerism or cycloaddition reactions. researchgate.netncsu.edu The absence of such models for this compound means that its formation pathways and subsequent reactivity have not been theoretically mapped or analyzed.

Prediction of Molecular Stability and Reactivity Parameters

Specific molecular stability and reactivity parameters for this compound derived from computational methods are not available in the literature. These parameters, often called global reactivity descriptors, are typically calculated from HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are instrumental in predicting the relative stability and reactivity of molecules. analis.com.my While the theoretical framework for these calculations is well-established, their application to this compound has not been documented.

Conformational Landscape Analysis through Molecular Dynamics and DFT

There is no published research on the conformational analysis of this compound using molecular dynamics (MD) simulations or DFT. The flexibility of the oxolane ring and the rotation of the diethyl groups suggest that the molecule can adopt multiple conformations. Conformational analysis is crucial for understanding a molecule's physical properties and biological activity. This type of study typically involves geometry optimization of various conformers using DFT to determine their relative energies and stabilities, often complemented by MD simulations to explore the conformational space over time. acs.orgmdpi.comorganic-chemistry.org The lack of such an analysis for this compound means its preferred three-dimensional structure and dynamic behavior remain theoretically uncharacterized.

Advanced Spectroscopic Characterization for Mechanistic and Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity of atoms, the number of different types of protons and carbons, and insights into the molecule's stereochemistry.

For 3,3-Diethyloxolane-2,4-dione, ¹H and ¹³C NMR would provide definitive evidence of its structure. Due to the symmetry of the two ethyl groups and the environments within the oxolane ring, a specific number of signals would be expected in the spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals, corresponding to the three unique proton environments in the molecule.

A triplet signal for the methyl protons (-CH₃) of the ethyl groups.

A quartet signal for the methylene (B1212753) protons (-CH₂) of the ethyl groups, resulting from coupling to the adjacent methyl protons.

A singlet signal for the methylene protons (-CH₂) at the 5-position of the oxolane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to reveal five signals, as there are five distinct carbon environments.

A signal for the methyl carbons (-CH₃).

A signal for the methylene carbons (-CH₂) of the ethyl groups.

A signal for the methylene carbon (-CH₂) of the oxolane ring at position 5.

A signal for the quaternary carbon at position 3 (C(CH₂CH₃)₂).

Signals for the two carbonyl carbons (C=O) at positions 2 and 4. These may be distinct or very close depending on the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents theoretical values based on standard chemical shift ranges.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
1 0.9 - 1.2 Triplet 6H -CH₃ (ethyl groups)
2 1.8 - 2.2 Quartet 4H -CH₂ (ethyl groups)
3 4.0 - 4.5 Singlet 2H -CH₂- (ring C5)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents theoretical values based on standard chemical shift ranges.

Signal Predicted Chemical Shift (ppm) Assignment
1 8 - 15 -CH₃
2 25 - 35 -CH₂ (ethyl groups)
3 55 - 65 C3
4 70 - 80 C5
5 170 - 185 C2 & C4 (C=O)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, which requires a change in the dipole moment. uni-siegen.de Raman spectroscopy involves the inelastic scattering of monochromatic light, which depends on a change in the polarizability of the molecule. ksu.edu.sa Often, vibrational modes that are strong in IR are weak in Raman, and vice-versa, making the two techniques complementary. spectroscopyonline.com

For this compound, the most prominent features in its vibrational spectra would be the absorptions corresponding to the carbonyl (C=O) and C-O-C ether linkages, as well as the various C-H bonds.

Key Predicted Vibrational Bands:

C=O Stretching: Strong, sharp absorption bands in the IR spectrum, typically in the range of 1700-1850 cm⁻¹. The presence of two carbonyl groups in a five-membered ring (a lactone) might lead to two distinct, high-frequency bands. These would likely also be observable, though perhaps weaker, in the Raman spectrum.

C-O-C Stretching: A strong band in the IR spectrum, characteristic of the ether linkage within the oxolane ring, would be expected in the 1050-1250 cm⁻¹ region.

C-H Stretching: Bands corresponding to the sp³ C-H stretching of the ethyl and methylene groups would appear in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. nepjol.info

Table 3: Predicted Principal IR Absorption Bands for this compound This table presents theoretical values based on characteristic group frequencies.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2850 - 3000 Medium-Strong Symmetric & Asymmetric Stretching C-H (sp³)
1750 - 1850 Strong Stretching C=O (Lactone, dione)
1370 - 1470 Medium Bending C-H (Alkyl)
1050 - 1250 Strong Stretching C-O-C (Ether)

Mass Spectrometry for Reaction Pathway Intermediates and Product Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable clues about the molecule's structure and connectivity. docbrown.info

For this compound (C₈H₁₂O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the weakest bonds upon ionization.

Predicted Fragmentation Pathways:

Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of C₈H₁₂O₃ (156.079 g/mol ).

Loss of Ethyl Group: A common fragmentation pathway would be the loss of one of the ethyl groups (•CH₂CH₃), leading to a significant peak at m/z 127.

Loss of Carbon Monoxide/Dioxide: Cleavage of the oxolane ring could lead to the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da), resulting in fragment ions at m/z 128 or m/z 112, respectively.

Base Peak: The most abundant ion, or base peak, could potentially arise from a stable fragment resulting from a combination of these cleavage events. docbrown.info

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table presents theoretical m/z values for plausible fragment ions.

m/z Value Proposed Fragment Ion Identity
156 [C₈H₁₂O₃]⁺ Molecular Ion [M]⁺
128 [M - CO]⁺ Loss of Carbon Monoxide
127 [M - C₂H₅]⁺ Loss of an Ethyl Radical
112 [M - CO₂]⁺ Loss of Carbon Dioxide
83 [M - CO - C₂H₅]⁺ Loss of CO and Ethyl Radical

X-ray Crystallography for Solid-State Structural Elucidation (if crystal available)

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide unambiguous confirmation of its structure.

Expected Structural Insights:

Confirmation of Connectivity: The analysis would verify the five-membered ring structure and the precise placement of the two ethyl groups and two carbonyl oxygens.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C=O, C-H) and angles would be obtained, confirming details such as the planarity of the carbonyl groups and the puckering of the oxolane ring.

Solid-State Conformation: The technique would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the ethyl groups.

Intermolecular Interactions: Analysis of the crystal packing would show how individual molecules interact with each other in the solid state, identifying any significant non-covalent forces like dipole-dipole interactions.

As no experimental crystal structure for this compound is publicly available, a table of crystallographic data cannot be provided.

Synthetic Utility and Applications in Organic Synthesis

3,3-Diethyloxolane-2,4-dione as a Building Block for Complex Molecules

As a functionalized heterocyclic compound, this compound can serve as a versatile building block for the synthesis of more complex molecular architectures. The presence of two distinct carbonyl groups (a ketone and a lactone) and an alpha-quaternary center provides multiple sites for chemical modification.

The general class of oxolane (tetrahydrofuran) derivatives is significant in the structure of many natural and synthetic compounds with a wide spectrum of biological activity. nih.gov The synthesis of complex molecules often relies on the use of such versatile building blocks that can be elaborated through various chemical transformations. While direct examples involving this compound are scarce, the reactivity of similar heterocyclic systems, such as thiazolidine-2,4-diones, has been extensively explored for the synthesis of compounds with diverse pharmacological properties. nih.govnih.gov

Key Reactive Sites and Potential Transformations:

Ketone Carbonyl (C-4): This site is susceptible to nucleophilic attack, making it a handle for introducing a variety of substituents. Reactions such as Grignard additions, Wittig reactions, and reductive aminations could be employed to build molecular complexity.

Lactone Carbonyl (C-2): The lactone can undergo ring-opening reactions with nucleophiles like amines, alcohols, and organometallic reagents to yield functionalized acyclic compounds. This provides a pathway to linear molecules with multiple stereocenters.

Enolization: Although the C-3 position is fully substituted, enolization can potentially occur at the C-5 position, creating a nucleophilic center for alkylation or acylation, though this is less likely due to the presence of the adjacent oxygen atom.

Its Role as an Intermediate in Multi-Step Total Synthesis

In the context of multi-step total synthesis, this compound could function as a key intermediate. Its rigid cyclic structure can help in controlling the stereochemistry of subsequent reactions. The synthesis of natural products and other complex target molecules often involves the use of chiral building blocks to introduce specific stereocenters.

While no specific total syntheses explicitly report the use of this compound, the broader class of 1,3-dioxolanes is widely utilized as protecting groups for diols and as intermediates in the synthesis of pharmaceuticals and natural products. nih.gov The strategic unmasking of the functionalities within the this compound ring at a later stage of a synthetic sequence could be a valuable tactic. For instance, the dione (B5365651) could be carried through several synthetic steps before the lactone is selectively opened to reveal a carboxylic acid and a tertiary alcohol, which can then be further functionalized.

Formation of Diverse Heterocyclic Frameworks

The this compound scaffold can be a precursor for the synthesis of other heterocyclic systems. The reactivity of the dione functionality allows for condensation reactions with various binucleophiles to construct new rings.

For example, reaction with hydrazine (B178648) derivatives could lead to the formation of fused pyrazole (B372694) or pyridazinone systems. Similarly, condensation with ureas or thioureas, a common strategy in heterocyclic synthesis, could potentially yield spiro-heterocycles or fused bicyclic structures. The synthesis of various heterocyclic compounds, such as thiazolidine-2,4-dione derivatives, often involves the condensation of a dione-like precursor with a suitable binucleophile. nih.gov

Potential Heterocyclic Transformations:

ReagentPotential Product
HydrazineFused pyrazolidinone derivatives
Substituted HydrazinesN-substituted pyrazolidinone derivatives
HydroxylamineFused isoxazolidinone derivatives
Urea (B33335)/Thiourea (B124793)Spiro-hydantoin or thiohydantoin derivatives
AmidinesFused pyrimidinone derivatives

These transformations would allow for the conversion of the initial oxolane ring into a variety of other five- or six-membered heterocyclic systems, thereby expanding the molecular diversity accessible from this starting material.

Potential Applications in Polymer Chemistry or Materials Science (e.g., as a monomer for specialized polymers)

One of the most promising applications of this compound is in the field of polymer chemistry, specifically as a monomer for the synthesis of polyesters through ring-opening polymerization (ROP). The ROP of cyclic esters is a well-established method for producing biodegradable and biocompatible polymers with controlled molecular weights and architectures.

The presence of the gem-diethyl group at the C-3 position is expected to influence the properties of the resulting polymer. Generally, substituents on the monomer can affect the polymer's thermal properties (such as glass transition temperature and melting point), solubility, and degradation rate.

Emerging Research Directions and Challenges

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of the oxolane-2,4-dione ring system are often hampered by issues of reactivity and selectivity. The development of advanced catalytic systems is paramount to overcoming these limitations. Current research is focusing on several promising areas.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free, often more environmentally benign alternative to traditional metal-based catalysts. For reactions involving dione (B5365651) structures, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated high efficiency and selectivity in related systems, such as the synthesis of benzylidenethiazolidine-2,4-dione derivatives. jmaterenvironsci.com Exploring organocatalytic routes, including enolization/cycloaddition pathways, could provide novel, highly selective methods for synthesizing and functionalizing 3,3-diethyloxolane-2,4-dione. nih.gov

Heterogeneous Catalysis: Immobilizing catalysts on solid supports, such as metal-organic frameworks (MOFs), offers significant advantages in terms of catalyst recovery, reusability, and suitability for continuous manufacturing processes. For instance, a heterogeneous bimetallic ion-pair catalyst, Co(CO)₄⁻ incorporated into a Cr-MIL-101 MOF, has been successfully used for the synthesis of succinic anhydrides via β-lactone carbonylation. nih.govmit.edu Adapting such heterogeneous systems for the synthesis of substituted oxolane-2,4-diones like the 3,3-diethyl derivative could lead to more sustainable and industrially scalable production methods.

Biocatalysis: The use of enzymes (biocatalysts) offers unparalleled selectivity, often under mild reaction conditions. Ketoreductases (KREDs), for example, have been employed for the highly diastereoselective synthesis of complex molecules from dione starting materials. researchgate.netacs.org The development of biocatalytic methods, potentially through directed evolution of enzymes, could enable the enantioselective synthesis of chiral oxolane-2,4-dione derivatives, a significant challenge for traditional chemical methods.

A comparative overview of potential catalytic systems is presented below.

Catalyst TypePotential Advantages for Oxolane-2,4-dione SynthesisRepresentative Examples in Related SystemsKey Challenges
Organocatalysts Metal-free, low toxicity, high selectivity, mild conditions.DABCO for Knoevenagel condensation of thiazolidine-2,4-diones. jmaterenvironsci.comCatalyst loading, separation from product, substrate scope.
Heterogeneous Catalysts (e.g., MOFs) Reusability, suitability for flow chemistry, reduced contamination.Co(CO)₄⊂Cr-MIL-101 for succinic anhydride (B1165640) synthesis. nih.govmit.eduCatalyst stability, pore size limitations, mass transfer effects.
Biocatalysts (Enzymes) High stereoselectivity, mild reaction conditions, environmentally friendly.Ketoreductase (KRED) for diastereoselective dione reduction. researchgate.netacs.orgEnzyme stability, substrate specificity, cost, cofactor regeneration.

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional thermal reactions, researchers are exploring energy inputs like light and electricity to drive novel transformations and access new chemical space.

Photochemistry: Photochemical reactions, initiated by the absorption of light, can enable unique transformations that are often inaccessible through thermal methods. For related heterocyclic systems, photochemical rearrangements and ring expansions have been documented. rsc.orgresearchgate.net For instance, the irradiation of 1,2,4-oxadiazoles can lead to complex competitive rearrangements. nih.gov Investigating the photochemical behavior of this compound could uncover novel reaction pathways, such as ring expansions, contractions, or cycloadditions, to generate structurally diverse products.

Electrochemistry: Electrosynthesis uses electrical current to drive chemical reactions, offering a reagent-free method for oxidation and reduction with high levels of control. wikipedia.orgyoutube.com This technique has been applied to the synthesis of various heterocycles, including phthalazin-1,4-diones, through the electrochemical generation of reactive intermediates. researchgate.netrsc.org Applying electrosynthesis to this compound or its precursors could provide a green and efficient method for its synthesis or subsequent functionalization, potentially avoiding harsh chemical oxidants or reductants.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Tetronic acid, a tautomer of the hydroxylated oxolane-2,4-dione core, is a versatile building block in MCRs for generating complex heterocyclic frameworks. researchgate.netnih.gov Designing MCRs that incorporate this compound as a key synthon is a significant challenge but holds the potential to rapidly generate libraries of complex molecules with potential biological activity.

Pathway/ConditionPrinciplePotential Application to this compoundKey Challenges
Photochemistry Use of light energy to promote reactions via excited states.Ring expansion to larger heterocycles, cycloadditions, novel rearrangements. rsc.orgnih.govControl of selectivity, prevention of side reactions, scalability.
Electrochemistry Use of electricity to drive redox reactions.Green synthesis of the dione ring, functionalization via oxidative/reductive pathways. wikipedia.orgrsc.orgElectrode material selection, solvent/electrolyte optimization, control of reaction mechanism.
Multicomponent Reactions Combining ≥3 reactants in one pot to build molecular complexity.Rapid synthesis of complex scaffolds using the dione as a building block. nih.govDiscovery of new MCRs, control of chemoselectivity and stereoselectivity.

Integration with Continuous Flow and Automated Synthesis Technologies

The translation of laboratory-scale synthesis to industrial production is a major challenge in chemistry. Continuous flow and automated synthesis technologies are at the forefront of addressing this gap.

Continuous Flow Synthesis: Performing reactions in a continuously flowing stream rather than a batch reactor offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govresearchgate.net The synthesis of succinic anhydride derivatives has been successfully demonstrated in continuous-flow packed-bed reactors, highlighting the potential for this technology. mit.edu Implementing a continuous flow process for the synthesis of this compound could significantly improve yield, purity, and safety, particularly for reactions that are highly exothermic or involve unstable intermediates.

Automated Synthesis Platforms: The use of robotic systems for automated chemical synthesis can dramatically accelerate the discovery and optimization of new reactions and molecules. merckmillipore.comresearchgate.netsynthiaonline.com These platforms can perform numerous experiments in parallel, systematically varying reactants, catalysts, and conditions. youtube.com Integrating the synthesis of oxolane-2,4-dione derivatives into an automated workflow would enable high-throughput screening of reaction conditions and facilitate the rapid generation of a library of analogues for structure-activity relationship studies.

TechnologyKey AdvantagesRelevance to this compound
Continuous Flow Improved safety, enhanced control over reaction parameters, easy scalability, higher purity.Enables safer handling of reactive intermediates, allows for precise temperature control improving selectivity, and facilitates large-scale production. nih.govnih.gov
Automated Synthesis High-throughput experimentation, rapid optimization, generation of compound libraries.Accelerates the discovery of optimal synthesis conditions and enables the rapid creation of a diverse library of oxolane-2,4-dione derivatives for screening. researchgate.netresearchgate.net

Computational Design and Discovery of New Oxolane-2,4-dione Derivatives with Targeted Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions.

Predicting Reactivity and Mechanisms: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate activation energies. researchgate.net Such studies have been performed on the aminolysis of succinic anhydride and the hydrogenation of maleic anhydride to succinic anhydride, providing deep mechanistic insights. acs.org Applying DFT calculations to this compound can help predict its reactivity towards various nucleophiles and electrophiles, elucidate reaction mechanisms, and guide the development of new synthetic transformations. ppor.azppor.az

In Silico Design of Derivatives: Computational tools can be used to design new derivatives of this compound with specific, targeted properties. By modeling the interaction of virtual compounds with biological targets like enzymes or receptors, researchers can prioritize the synthesis of molecules with the highest potential for desired activity. nih.govrsc.org This in silico screening approach has been used to design novel thiazolidine-2,4-dione and quinoxaline (B1680401) derivatives as potential therapeutic agents. nih.gov This strategy allows for a more focused and efficient discovery process, reducing the time and resources spent on synthesizing less promising compounds. researchgate.net

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity, calculation of spectroscopic properties.Understanding the fundamental reactivity of the dione ring, guiding the design of new reactions, and interpreting experimental data. researchgate.netacs.org
Molecular Docking Predicting the binding mode and affinity of a molecule to a biological target.In silico screening of virtual libraries of oxolane-2,4-dione derivatives to identify potential drug candidates. nih.gov
ADMET Prediction Simulating the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates.Early-stage assessment of the drug-like properties of new oxolane-2,4-dione derivatives to filter out compounds likely to fail in later development stages. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.